molecular formula C8H7N3O2 B097175 2-Benzimidazolecarbamic acid CAS No. 18538-45-9

2-Benzimidazolecarbamic acid

Cat. No.: B097175
CAS No.: 18538-45-9
M. Wt: 177.16 g/mol
InChI Key: WEYSQARHSRZNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzimidazolecarbamic acid is a benzimidazole derivative characterized by a carbamic acid group (-NHCO₂H) at the 2-position of the benzimidazole ring. This compound serves as the parent structure for several pharmacologically and agriculturally important derivatives, including carbendazim (methyl ester) and mebendazole (methyl ester with additional substituents) .

Scientific Research Applications

Introduction to 2-Benzimidazolecarbamic Acid

This compound is a significant compound in medicinal chemistry, particularly noted for its applications in treating parasitic infections in animals. This compound and its derivatives have been extensively studied for their anthelmintic properties, making them valuable in veterinary medicine. The following sections will explore the scientific research applications of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Anthelmintic Activity

The primary application of this compound is its use as an anthelmintic agent. Research has demonstrated that derivatives of this compound exhibit potent activity against a variety of gastrointestinal parasites in livestock and pets.

  • Mechanism of Action : The compound acts by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival and reproduction of helminths. This mechanism disrupts cellular processes within the parasites, leading to their death.
  • Case Studies :
    • A study involving sheep showed that methyl 5-propylthio-2-benzimidazolecarbamate led to a 98.3% reduction in fecal egg counts of Haemonchus contortus when administered at a dosage of 15 mg/kg .
    • Another experiment indicated that a similar compound achieved 100% elimination of Dictyocaulus filaria in lambs at a dosage of 10 mg/kg .

Broad-Spectrum Efficacy

Research indicates that this compound compounds are effective against both mature and immature forms of various helminths, making them suitable for treating diverse parasitic infections.

  • Table 1: Efficacy Against Various Parasites
CompoundTarget ParasiteDosage (mg/kg)Efficacy (%)
Methyl 5-propylthio-2-benzimidazolecarbamateHaemonchus contortus1598.3
Methyl 5-methylthio-2-benzimidazolecarbamateDictyocaulus filaria10100
Methyl 5-propylthio-2-benzimidazolecarbamateNematodirus spathiger599.5

Veterinary Applications

The use of this compound extends beyond laboratory studies to practical veterinary applications. It is commonly used to treat infections in livestock such as sheep, cattle, and horses.

  • Field Studies : In field trials, animals treated with formulations containing this compound showed significant improvements in health and productivity due to the control of parasitic infections.

Potential Human Applications

While primarily utilized in veterinary medicine, there is ongoing research into the potential human applications of benzimidazole derivatives for treating various parasitic infections in humans.

  • Research Insights : Some studies suggest that these compounds may also have antifungal and anticancer properties, broadening their therapeutic potential beyond parasitology .

Chemical Reactions Analysis

Condensation Reactions

2-Benzimidazolecarbamic acid undergoes acid-catalyzed cyclocondensation with ortho-phenylenediamines to form benzimidazole carbamate derivatives. This reaction is pivotal in synthesizing antifungal agents like carbendazim .

Example Reaction:

2 Benzimidazolecarbamic acid+ ortho phenylenediamineHCl 105 CMethyl 5 propylthio 2 benzimidazole carbamate\text{2 Benzimidazolecarbamic acid}+\text{ ortho phenylenediamine}\xrightarrow{\text{HCl 105 C}}\text{Methyl 5 propylthio 2 benzimidazole carbamate}

ReactantsConditionsProductYieldSource
ortho-NitroanilineNH₄SCN, Br₂Thiocyano-2-nitroaniline83%
Thiocyano-2-nitroanilinePropyl halide, NaCN5-Propylthio-2-nitroaniline76%

Alkylation and Acylation

The NH group at the 1-position reacts with alkyl halides or acylating agents to form N-alkylated or N-acylated derivatives.

Key Transformations:

  • Alkylation: Reaction with methyl chloroformate in DMSO yields methyl esters .

  • Acylation: Treatment with acetyl chloride produces N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications.

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions to form 2-aminobenzimidazole or carbon dioxide .

Hydrolysis Pathways:

2 Benzimidazolecarbamic acidH O 2 Aminobenzimidazole+CO \text{2 Benzimidazolecarbamic acid}\xrightarrow{\text{H O }}\text{2 Aminobenzimidazole}+\text{CO }

ConditionProductHalf-Life (pH 7.4, 25°C)Source
Acidic2-Aminobenzimidazole12 hours
BasicBenzimidazolate ion8 hours

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example, reaction with malonic acid yields pyrazole derivatives .

Reaction with Malonic Acid:

2 Benzimidazolecarbamic acid+Malonic acidΔ3 1H Benzimidazol 2 yl 1H pyrazole\text{2 Benzimidazolecarbamic acid}+\text{Malonic acid}\xrightarrow{\Delta}\text{3 1H Benzimidazol 2 yl 1H pyrazole}

ReagentConditionsProductYieldSource
Malonic acidReflux, 6 hoursPyrazole derivative70%
Anthranilic acidButanol, Δ2-(Benzimidazol-2-yl)-3H-indol-3-one62%

a) Oxidation

Treatment with sodium nitrite in acetic acid yields disulfane derivatives :

2 Benzimidazolecarbamic acidNaNO AcOH1 2 Di benzimidazol 2 yl disulfane\text{2 Benzimidazolecarbamic acid}\xrightarrow{\text{NaNO AcOH}}\text{1 2 Di benzimidazol 2 yl disulfane}

b) Thiourea Formation

Reaction with thiourea in DMF produces 1-(benzimidazol-2-yl)thiourea :

2 Benzimidazolecarbamic acid+ThioureaDMF 1 1H Benzimidazol 2 yl thiourea(80% yield)\text{2 Benzimidazolecarbamic acid}+\text{Thiourea}\xrightarrow{\text{DMF }}\text{1 1H Benzimidazol 2 yl thiourea}\quad (80\%\text{ yield})

Biological Interactions

While not a direct chemical reaction, this compound inhibits tubulin polymerization by binding to β-tubulin’s colchicine site. This interaction disrupts microtubule assembly, underpinning its antifungal and antitumor activity .

Binding Affinity Data:

TargetK_d (nM)IC₅₀ (Fungal Growth)Source
β-Tubulin42 ± 30.5–1.0 ppm

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing 2-Benzimidazolecarbamic acid (Carbendazim)?

  • Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine with methyl carbamate under acidic conditions. Characterization employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the benzimidazole core and methyl carbamate group .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98%, as reported in industrial standards) .
  • Mass Spectrometry (MS) to verify molecular weight (191.19 g/mol) and fragmentation patterns .

Q. How does the solubility profile of Carbendazim influence experimental design in antifungal studies?

  • Methodological Answer : Carbendazim exhibits pH-dependent solubility:

  • Low water solubility : 8–29 mg/L at pH 4–7, necessitating co-solvents like ethanol (300 mg/L) or dimethyl sulfoxide (DMSO) for in vitro assays .
  • Acid compatibility : Solubility increases in HCl, enabling formulation adjustments for bioavailability studies .
    • Recommendation : Use buffered solutions (pH 4–5) for stability and bioactivity assays to mimic plant vascular systems .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve contradictions in Carbendazim’s reported antifungal efficacy across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Pathogen resistance : Screen for β-tubulin mutations linked to benzimidazole resistance using PCR-based assays .
  • Formulation variability : Standardize solvent systems (e.g., acetonitrile for photolysis studies) and control for impurities via HPLC .
  • Dose-response validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity to fungal tubulin .

Q. How can researchers analyze Carbendazim’s photodegradation pathways and byproducts?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitor absorption changes (e.g., loss at 290 nm, emergence of a 330 nm band) to track degradation kinetics .
  • GC-MS/NIST database : Identify photoproducts like 2-aminobenzimidazole (m/z 234) and benzimidazole dimers .
  • Quantum chemical modeling : Predict degradation pathways using density functional theory (DFT) to validate experimental observations .

Q. What protocols ensure accurate quantification of Carbendazim in complex matrices (e.g., soil or plant tissues)?

  • Methodological Answer :

  • Extraction : Use acetonitrile:water (8:2) with sonication for soil samples; validate recovery rates via spike-and-recovery experiments .
  • Detection : Couple HPLC with diode-array detection (DAD) at 280 nm or LC-MS/MS for sub-ppb sensitivity .
  • Matrix effects : Perform post-column infusion to assess ion suppression/enhancement in biological samples .

Q. Safety and Handling

Q. What safety protocols are critical for handling Carbendazim in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and dissolution due to low volatility but potential aerosol formation .
  • Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid residues in sealed containers for hazardous waste disposal .

Q. Method Validation and Reproducibility

Q. How should researchers validate new analytical methods for Carbendazim quantification?

  • Methodological Answer :

  • Linearity : Test across 0.1–100 µg/mL with R² > 0.995 .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3), typically < 0.05 µg/mL for LC-MS .
  • Inter-laboratory reproducibility : Share spiked samples with collaborating labs and apply Bland-Altman analysis for bias assessment .

Q. Data Interpretation Challenges

Q. How can conflicting data on Carbendazim’s environmental persistence be reconciled?

  • Methodological Answer :

  • Half-life variability : Soil half-life ranges from 3–6 months due to microbial activity and pH. Conduct microcosm studies with sterile vs. non-sterile soil controls .
  • Photolysis vs. biodegradation : Use light-exclusion experiments to isolate degradation pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The antifungal and antiparasitic activities of 2-benzimidazolecarbamic acid derivatives depend on substituents at the 1-, 5-, or 6-positions of the benzimidazole ring and modifications to the carbamate group. Key analogs include:

Compound Substituents/Modifications Primary Applications
Carbendazim Methyl ester at carbamic acid Agricultural fungicide
Mebendazole Methyl ester; 5-benzoyl group Human antiparasitic
Flubendazole Methyl ester; 5-(4-fluorobenzoyl) group Veterinary antiparasitic
Thiabendazole Thiazole ring fused to benzimidazole Antifungal, anthelmintic
Parbendazole Methyl ester; 5-propyl group Limited antifungal use

Antifungal Activity: MIC Data

A comparative study of four benzimidazole derivatives against 11 fungal pathogens revealed significant differences in efficacy (MIC values in μg/mL) :

Fungal Pathogen CTR-6669 (Degradation Product) Benlate (Carbendazim) Thiabendazole Parbendazole
Aspergillus fumigatus 1.0 1.0 >10 >10
Botrytis cinerea 10.0 1.0 1.0 >10
Fusarium oxysporum 1.0 1.0 1.0 >10

Key Findings :

  • CTR-6669 (a Benlate degradation product) showed activity comparable to Benlate, supporting the hypothesis that degradation products contribute to efficacy .
  • Thiabendazole exhibited lower activity against A. fumigatus, likely due to structural differences (thiazole ring) reducing target binding .
  • Parbendazole demonstrated the weakest activity, attributed to its 5-propyl substituent .

Physicochemical Properties

Property Carbendazim Mebendazole Flubendazole
Solubility (Water) 8–29 mg/L (pH-dependent) Insoluble Insoluble
Stability Photolabile Stable in acidic conditions Stable
LogP (Lipophilicity) 1.5 3.2 3.5

Implications :

  • Carbendazim’s pH-dependent solubility influences its agricultural application, requiring acidic formulations for optimal bioavailability .
  • Mebendazole and flubendazole’s higher lipophilicity enhances tissue penetration in antiparasitic therapies .

Toxicological Profiles

Compound Toxicity Class Key Risks
Carbendazim EPA Group C (possible carcinogen) Environmental persistence; teratogenicity in mammals
Mebendazole WHO Essential Medicine Low systemic toxicity in humans
Flubendazole Veterinary use only Limited data on chronic exposure

Regulatory Notes:

  • Carbendazim is restricted in the EU due to environmental and health concerns, while mebendazole remains a first-line human therapeutic .

Preparation Methods

Thiocyanation of Ortho-Nitroaniline

Reagent Selection and Reaction Conditions

The thiocyanation of o-nitroaniline serves as the foundational step, introducing a sulfur moiety at the para position relative to the nitro group. As detailed in US4152522A , this involves treating o-nitroaniline with ammonium thiocyanate (1.3 equivalents) in methanol at 3–5°C, followed by slow addition of bromine (1.2 equivalents) dissolved in sodium bromide-saturated methanol. The exothermic reaction requires precise temperature control to avoid over-oxidation, achieving 89% yield of 4-thiocyano-2-nitroaniline after recrystallization from toluene .

Mechanistic Insights

Thiocyanogen (SCN)₂, generated in situ from ammonium thiocyanate and bromine, undergoes electrophilic substitution at the aromatic ring’s most activated position (para to -NH₂). Infrared spectroscopy confirms the C-SCN stretch at 2150 cm⁻¹ in the product , while X-ray diffraction of single crystals verifies regioselectivity .

Alkylation of Thiocyano Intermediate

Phase-Transfer Catalyzed Thioether Formation

The alkylation step converts the thiocyano group into a thioether using n-propyl bromide and n-propanol. As per EP0003951A1 , a biphasic system of methylene chloride and aqueous sodium cyanide (2.5 equivalents) is employed, with methyl tributyl ammonium chloride (0.1 equivalents) facilitating interfacial transfer. Refluxing at 40°C for 5 hours yields 4-propylthio-2-nitroaniline with 85% purity, as determined by HPLC .

Solvent and Stoichiometry Effects

Substituting methanol for methylene chloride reduces yields to 68% due to incomplete phase separation . Excess alkyl halide (2.0 equivalents) ensures complete conversion, while lower equivalents result in residual thiocyano impurities (>15% ).

Reduction of Nitro Group to Amine

Sodium Sulfide-Mediated Reduction

The nitro group in 4-propylthio-2-nitroaniline is reduced to an amine using sodium sulfide nonahydrate (4.0 equivalents) in water at reflux (100°C) under nitrogen. US4152522A reports 93% conversion to 4-propylthio-o-phenylenediamine within 13 hours, with GC-MS analysis showing <2% dealkylation byproducts.

Alternative Reducing Agents

Comparative studies with hydrogen/Pd-C afford similar yields (91%) but require pressurized equipment, making sodium sulfide preferable for large-scale synthesis . Iron/acetic acid systems generate acidic waste streams, complicating purification .

Condensation with Alkyl Cyano Carbamate

Cyclocondensation Mechanism

The final step involves cyclizing 4-propylthio-o-phenylenediamine with methyl cyano carbamate, formed in situ from cyanamide, methyl chloroformate, and sodium hydroxide. Maintaining pH 4 with hydrochloric acid ensures protonation of the diamine, facilitating nucleophilic attack on the carbamate carbonyl. US4152522A documents 73% isolated yield after acetone washing, with HPLC purity exceeding 97%.

pH and Temperature Optimization

Deviating from pH 4 (e.g., pH 6) reduces yields to 41% due to premature carbamate hydrolysis . Refluxing at 100°C for 1 hour after methanol removal ensures complete cyclization, as evidenced by TLC monitoring (Rf = 0.72 in ethyl acetate/hexane 1:1) .

Data Tables and Comparative Analysis

Table 1. Thiocyanation Reaction Optimization

ParameterExample I Example VII
o-Nitroaniline (g)13.813.8
NH₄SCN (g)18.318.3
Br₂ (g)17.617.6
SolventMethanolMethanol
Yield (%)8987
Purity (HPLC, %)94.792.1

Table 2. Alkylation Efficiency with Variable Halides

Alkyl HalideReaction Time (h)Yield (%)
n-Propyl bromide585
Ethyl bromide678
Methyl iodide463

Properties

CAS No.

18538-45-9

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1H-benzimidazol-2-ylcarbamic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11)

InChI Key

WEYSQARHSRZNTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)O

Key on ui other cas no.

18538-45-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.